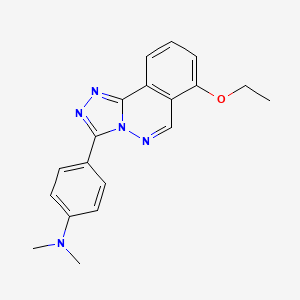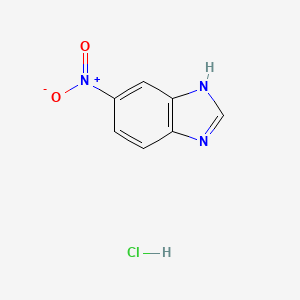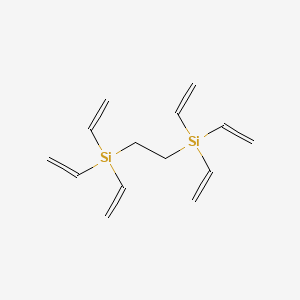
Silane, 1,2-ethanediylbis[triethenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, 1,2-ethanediylbis[triethenyl- is a silicon-based compound with the molecular formula C14H22Si2 It is characterized by the presence of two silicon atoms bonded to an ethane backbone, each silicon atom further bonded to three vinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,2-ethanediylbis[triethenyl- typically involves the reaction of vinylsilane derivatives with ethylene. One common method is the hydrosilylation reaction, where a vinylsilane reacts with ethylene in the presence of a platinum catalyst to form the desired product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of Silane, 1,2-ethanediylbis[triethenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the industrial viability of this compound .
化学反应分析
Types of Reactions
Silane, 1,2-ethanediylbis[triethenyl- undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The vinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives. These products have diverse applications in materials science and organic synthesis .
科学研究应用
Silane, 1,2-ethanediylbis[triethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in developing novel therapeutic agents and diagnostic tools.
作用机制
The mechanism by which Silane, 1,2-ethanediylbis[triethenyl- exerts its effects involves the interaction of its vinyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved often include radical or ionic intermediates, depending on the specific reaction conditions .
相似化合物的比较
Similar Compounds
Silane, 1,2-ethanediylbis[trichloro-: This compound has chlorine atoms instead of vinyl groups, leading to different reactivity and applications.
1,2-ethynediylbis[trimethylsilane]: This compound features ethynyl groups, which impart different chemical properties compared to vinyl groups.
Uniqueness
Silane, 1,2-ethanediylbis[triethenyl- is unique due to its combination of vinyl groups and silicon atoms, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical properties and reactivity .
属性
CAS 编号 |
72259-77-9 |
|---|---|
分子式 |
C14H22Si2 |
分子量 |
246.49 g/mol |
IUPAC 名称 |
tris(ethenyl)-[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C14H22Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-12H,1-6,13-14H2 |
InChI 键 |
ISQPYTOJCDIYBW-UHFFFAOYSA-N |
规范 SMILES |
C=C[Si](CC[Si](C=C)(C=C)C=C)(C=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
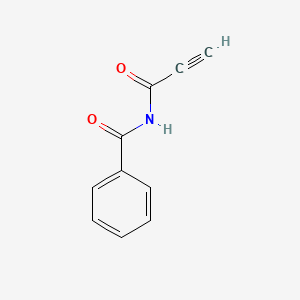
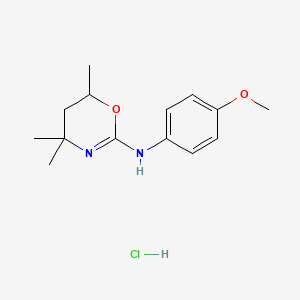
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
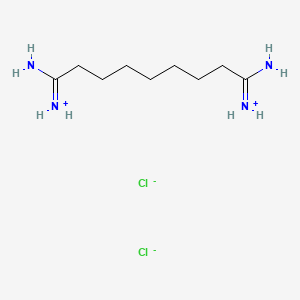
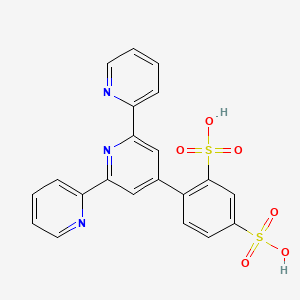
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
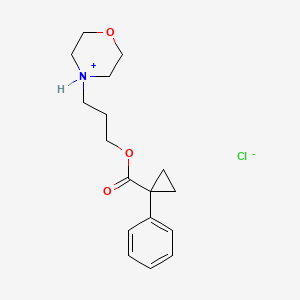
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
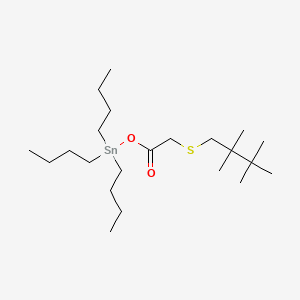
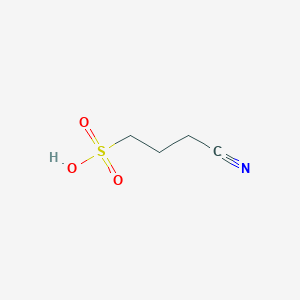
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
